
2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid
説明
2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid, also known as xenalipin, is a chemical compound with the molecular formula CF3C6H4C6H4CO2H . It has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .
Synthesis Analysis
The synthesis of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been reported . Xenalipin has been synthesized in the [14C]-labelled form, with specific activity 21.0mCi/mmol, which is suitable for the metabolism and distribution studies in animals .Molecular Structure Analysis
The molecular weight of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is 266.22 . The SMILES string representation of the molecule is OC(=O)c1ccccc1-c2ccc(cc2)C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 169-171 °C . The compound’s assay is 97% .科学的研究の応用
Environmental and Chemical Stability
2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid, like its related fluorinated compounds, plays a significant role in environmental and chemical applications due to its unique physicochemical properties. These compounds have been examined for their stability and persistence in various environmental settings, highlighting their potential use in manufacturing processes that require chemicals with high stability and resistance to degradation. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have been identified as replacements due to ongoing industrial transitions, aiming to reduce environmental and health risks associated with traditional fluorinated chemicals. The review by Wang et al. (2013) discusses over 20 fluorinated substances applied in diverse areas, including fluoropolymer manufacture and surface treatment of textiles, indicating the broader scope of applications for such stable fluorinated compounds (Wang et al., 2013).
Synthesis and Manufacturing
The synthesis of related fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored to improve manufacturing processes for pharmaceuticals and other chemicals, demonstrating the importance of fluorinated intermediates in industrial chemistry. Qiu et al. (2009) developed a practical synthesis method for this compound, highlighting the role of fluorinated intermediates in enhancing the efficiency and sustainability of chemical synthesis, which is crucial for producing a wide range of fluorine-containing products (Qiu et al., 2009).
Environmental Degradation and Treatment Methods
Understanding the environmental degradation and treatment of fluorinated compounds is critical for mitigating their potential impacts. Studies on microbial degradation of polyfluoroalkyl chemicals have provided insights into the fate of these substances in the environment, including those structurally similar to 2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid. Liu and Avendaño's review (2013) focuses on the biodegradability of fluorotelomer-based compounds and their transformation into perfluoroalkyl carboxylic acids (PFCAs), underscoring the need for efficient treatment and disposal methods to prevent environmental contamination (Liu & Avendaño, 2013).
作用機序
Target of Action
It has been tested as an effective hypolipidemic agent in animal species . Hypolipidemic agents typically work by targeting enzymes or receptors involved in lipid metabolism, such as HMG-CoA reductase, the key enzyme in cholesterol synthesis, or the LDL receptor, which plays a crucial role in cholesterol uptake.
Mode of Action
As a hypolipidemic agent, it may interact with its targets to inhibit the synthesis or absorption of cholesterol and triglycerides, leading to a significant reduction in serum cholesterol and triglyceride levels .
Result of Action
2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models . This indicates that the molecular and cellular effects of the compound’s action result in decreased levels of these lipids in the bloodstream, which could be beneficial in the therapy for hyperlipidemia.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVIOINFGHIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



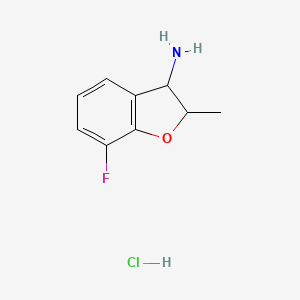
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)
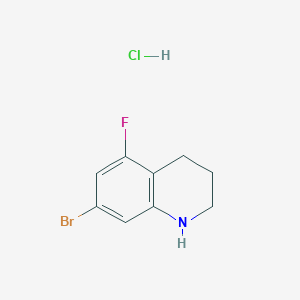
![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
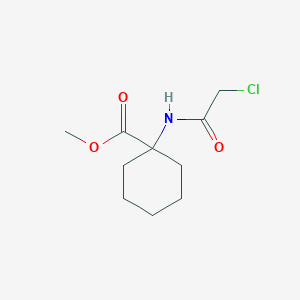
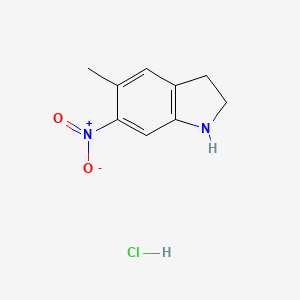
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)
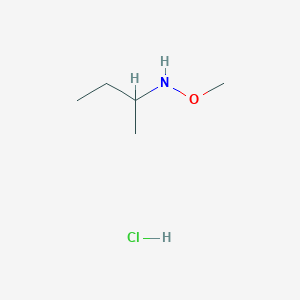
![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)